7H-Dibenzo[c,g]carbazole
Overview
Description
7H-Dibenzo[c,g]carbazole is a heterocyclic aromatic compound with the molecular formula C20H13N. It is known for its potent mutagenic and carcinogenic properties. This compound is found in tobacco smoke, fossil fuels, and other organic combustion products. It is considered a potential human carcinogen and is classified as a group 2B possible human carcinogen by the International Agency for Research on Cancer .
Mechanism of Action
Target of Action
The primary target of 7H-Dibenzo[c,g]carbazole (DBC) is the Cytochrome P450 1A1 (CYP1A1) enzyme . This enzyme plays a crucial role in the metabolism of DBC, which is essential for understanding its potential hazards to human health .
Mode of Action
DBC interacts with CYP1A1 through two binding modes, referred to as mode 1 and mode 2 . The C5 site of DBC is the dominant site of metabolism in CYP1A1, and the enzyme environment promotes the electrophilic reaction at the C5 site .
Biochemical Pathways
The dominant pathway of DBC metabolism is a distinct electrophilic addition-rearrangement mechanism . This mechanism provides meaningful insights into the biometabolic process of DBC and contributes to understanding its environmental effects and health risks .
Pharmacokinetics
The pharmacokinetics of DBC involve its metabolism by the CYP1 family of enzymes . Each member of this family, including CYP1A1, CYP1A2, and CYP1B1, generates a unique DBC metabolite profile . These metabolites determine the pathway of DBC leading to activation or detoxication .
Result of Action
The result of DBC’s action is the formation of various metabolites through the process of monohydroxylation . These metabolites can lead to either the activation or detoxication of DBC . The specific metabolites formed and their relative amounts can influence the genotoxicity of DBC .
Action Environment
DBC is a prevalent environmental pollutant that can cause tumors in several species of experimental animals . Environmental factors can influence the action, efficacy, and stability of DBC. For instance, the presence of other pollutants can affect the metabolism of DBC by the CYP1 family of enzymes . Furthermore, DBC is used to develop high-performance solar cells and organic phosphorescent materials, indicating its stability under various environmental conditions .
Biochemical Analysis
Biochemical Properties
7H-Dibenzo[c,g]carbazole interacts with various enzymes, proteins, and other biomolecules. The major enzymes that metabolize this compound are CYP1A1 in β-naphthoflavone (BNF)-induced liver, CYP1A2 in non-induced liver, CYP1B1 and CYP1A1 in induced lung .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The first hydroxylation is critical for determining activation versus detoxication .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo[c,g]carbazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,1’-Bi-2-naphthol in the presence of a strong acid such as sulfuric acid or polyphosphoric acid. The reaction conditions often require high temperatures and extended reaction times to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The industrial process also includes purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 7H-Dibenzo[c,g]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve electrophilic aromatic substitution using reagents like halogens or nitrating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield partially or fully reduced products .
Scientific Research Applications
7H-Dibenzo[c,g]carbazole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with various reagents.
Biology: The compound is studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of chemical-induced carcinogenesis.
Medicine: Research on this compound contributes to understanding the effects of environmental pollutants on human health and developing strategies for cancer prevention.
Industry: It is used in the development of high-performance solar cells and organic phosphorescent materials .
Comparison with Similar Compounds
Carbazole: Another heterocyclic aromatic compound with similar structural features but different biological activities.
3,4,5,6-Dibenzocarbazole: A compound closely related to 7H-Dibenzo[c,g]carbazole with similar chemical properties.
7-Aza-7H-dibenzo[c,g]fluorene: A structurally related compound with distinct chemical and biological properties
Uniqueness: this compound is unique due to its potent mutagenic and carcinogenic properties, which are more pronounced compared to its analogs. Its ability to form DNA adducts and induce carcinogenesis makes it a valuable compound for studying the mechanisms of chemical-induced cancer .
Properties
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJXCDGCXVZHDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059755 | |
Record name | 7H-Dibenzo[c,g]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
7h-dibenzo(c,g)carbazole is a crystalline solid., Solid; [HSDB] | |
Record name | 7H-DIBENZO(C,G)CARBAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18206 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 7H-Dibenzo(c,g)carbazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4268 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN COMMON ORG SOLVENTS, INSOL IN PETROLEUM ETHER, 63 ug/L | |
Record name | 7H-DIBENZO(C,G)CARBAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM ETHANOL | |
CAS No. |
194-59-2, 28641-62-5 | |
Record name | 7H-DIBENZO(C,G)CARBAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18206 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 7H-Dibenzo[c,g]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Dibenzo(c,g)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Dibenzo(c,g)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028641625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Dibenzo[c,g]carbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-Dibenzo[c,g]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-dibenzo[c,g]carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7H-DIBENZO(C,G)CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZF1OJI89D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 7H-DIBENZO(C,G)CARBAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158 °C | |
Record name | 7H-DIBENZO(C,G)CARBAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.